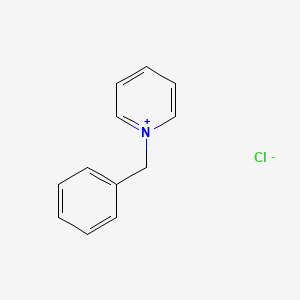

N-Benzylpyridinium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylpyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPSDJOWGWWXSS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883902 | |

| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-13-3 | |

| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Q8L4GGC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

**overview of N Benzylpyridinium Chloride in Contemporary Chemical Research**

Strategic Importance as a Cationic Reagent in Organic Synthesis

The positively charged nitrogen atom in the N-benzylpyridinium moiety is a key determinant of its reactivity and utility in organic synthesis. researchgate.net This feature allows it to act as an electrophile and participate in a variety of chemical transformations. researchgate.net It is frequently employed as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Furthermore, N-benzylpyridinium chloride and its derivatives can serve as precursors to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts. The benzyl (B1604629) group itself can be a site for further functionalization through substitution reactions.

The synthesis of this compound is typically achieved through the quaternization of pyridine (B92270) with benzyl chloride. This straightforward nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of pyridine attacking the electrophilic benzylic carbon of benzyl chloride.

Historical Perspectives and Evolution of its Research Utility

The exploration of pyridinium (B92312) salts dates back to the early 20th century. One of the first patents mentioning the application of this compound was filed in 1934, describing its use in dissolving cellulose (B213188). semanticscholar.org This early work hinted at the potential of ionic liquids, a field where N-benzylpyridinium derivatives would later find significant application. Over the decades, research has expanded from these initial observations to a deep understanding of its chemical reactivity and the development of a wide array of applications. Initially valued for its surfactant properties, its role has evolved to encompass its use as a versatile synthetic intermediate and a key component in the design of functional materials and biologically active molecules. evitachem.com

Interdisciplinary Relevance in Advanced Chemical Sciences

The applications of this compound extend beyond traditional organic synthesis, demonstrating its interdisciplinary importance.

Materials Science: In the realm of materials science, derivatives of this compound are being investigated for the development of novel polymers and functional materials. For instance, poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) has been synthesized and studied as a potential anode material for all-organic polymer-based batteries. acs.org The ionic nature of these polymers makes them interesting candidates for applications in energy storage and conversion.

Catalysis: The compound serves as a precursor for various catalysts. Beyond its role as a phase-transfer catalyst, it is used in the synthesis of more complex catalytic systems. The pyridinium core can be modified to tune the electronic and steric properties of the resulting catalyst, enabling a wide range of chemical transformations. researchgate.net

Medicinal Chemistry: A significant area of research focuses on the biological activities of this compound derivatives. The core structure is recognized as a pharmacophore that can mimic the binding of neurotransmitters, leading to its investigation as an inhibitor of enzymes like cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. evitachem.comacs.orgfrontiersin.org Researchers have synthesized numerous derivatives, modifying the benzyl and pyridinium rings to optimize their inhibitory potency and selectivity. acs.orgresearchgate.net

Corrosion Inhibition: The cationic nature of this compound allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. evitachem.com This property is of particular interest in industrial settings to protect metals from harsh environments. evitachem.comnor-ijournal.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-benzylpyridin-1-ium;chloride | nih.gov |

| CAS Number | 2876-13-3 | nih.gov |

| Molecular Formula | C₁₂H₁₂ClN | nih.gov |

| Molecular Weight | 205.68 g/mol | nih.gov |

| Appearance | White hygroscopic crystal | ugent.be |

| Melting Point | 129 °C | lookchem.com |

Interactive Data Table: Research Findings on this compound Derivatives

| Application Area | Derivative Type | Key Finding | Reference |

| Medicinal Chemistry | Methoxy-naphthyl-linked N-benzyl pyridinium styryls | Showed promise as dual cholinesterase inhibitors for potential drug development. | acs.org |

| Medicinal Chemistry | Coumarin (B35378) derivatives with N-benzylpyridinium moiety | Some derivatives exhibited potent anti-AChE activity, with the position and type of halogen on the benzyl ring influencing activity and selectivity. | frontiersin.org |

| Medicinal Chemistry | 4-isochromanone hybrids with N-benzyl pyridinium moiety | A 1-(4-fluorobenzyl) substituted derivative showed potent anti-AChE activity and high selectivity. | researchgate.net |

| Corrosion Inhibition | 3-(N-naphthylcarboxamido)-N-benzylpyridinium chlorides | Exhibited significant anti-corrosion activity compared to an industrial inhibitor. | nor-ijournal.com |

| Materials Science | Poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) | Investigated as a promising anode material for all-organic polymer-based batteries. | acs.org |

**synthetic Strategies and Methodological Advancements for N Benzylpyridinium Chloride**

Conventional Quaternization Protocols for Pyridine (B92270) Benzylation

The most direct and widely used method for synthesizing N-benzylpyridinium chloride is the reaction between pyridine and benzyl (B1604629) chloride. This exothermic nucleophilic substitution reaction is typically performed under reflux conditions. A general procedure involves mixing pyridine and benzyl chloride, often in a suitable solvent, and heating the mixture to facilitate the formation of the pyridinium (B92312) salt.

The efficiency and yield of the quaternization reaction are highly dependent on key parameters such as temperature and the stoichiometric ratio of the reactants.

Temperature: The reaction is commonly conducted at elevated temperatures to ensure a reasonable reaction rate. A controlled temperature range of 60–80°C is often recommended. For instance, a full conversion to this compound can be achieved by heating the reactants at 80°C for 4 hours. Maintaining a controlled temperature is crucial to prevent side reactions like oligomerization that can occur due to the exothermic nature of the reaction.

Stoichiometry: While equimolar amounts of pyridine and benzyl chloride can be used, employing a slight excess of the benzylating agent is a common strategy to maximize the yield. Using 1.2 to 1.5 equivalents of benzyl chloride can help drive the reaction to completion. Conversely, in some synthetic protocols for related compounds, an excess of pyridine itself can be used to act as both a reactant and an acid-binding agent.

The following table summarizes the impact of reaction parameters on the synthesis of this compound.

| Parameter | Condition | Outcome |

| Temperature | 60-80°C | Optimal range for good reaction rate and minimal side products. |

| Temperature | 80°C for 4 hours | Leads to full conversion with yields between 92-98%. |

| Stoichiometry | Equimolar | Effective, but may result in lower yields. |

| Stoichiometry | 1.2-1.5 eq. Benzyl Chloride | Recommended for optimizing and maximizing product yield. |

The choice of solvent plays a critical role in the synthesis of this compound, affecting reaction rates and yields by solvating the reactants and influencing the transition state.

Polar aprotic solvents are generally favored for this SN2 reaction as they can dissolve the reactants and stabilize the charged pyridinium product without forming strong hydrogen bonds with the nucleophile (pyridine), which would decrease its reactivity. acs.org Acetonitrile (B52724) is a frequently used solvent that provides high yields (85–95%) and relatively short reaction times of 1–3 hours. Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective, with DMSO often leading to faster rates and higher yields due to its high polarity. cyberleninka.ru

In some cases, less polar aprotic solvents like toluene (B28343) or even ethereal solvents can be used, although this may lead to issues with solubility or lower reaction rates. cyberleninka.runih.gov The use of polar protic solvents such as ethanol (B145695) is also possible, but these can sometimes result in longer reaction times compared to aprotic alternatives. cyberleninka.ru

The table below outlines the performance of different solvent systems in benzylation reactions.

| Solvent Type | Example(s) | Impact on Synthesis |

| Polar Aprotic | Acetonitrile (ACN) | High yields (85-95%) and short reaction times (1-3 hours). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Promotes faster reaction rates and higher yields compared to other solvents. cyberleninka.ru |

| Polar Aprotic | Acetone (B3395972) | Effective, but generally less efficient than DMSO. cyberleninka.ru |

| Non-polar Aprotic | Toluene | Can provide high selectivity with minimal side reactions, but at a slower rate. cyberleninka.ru |

| Polar Protic | Ethanol | Can be used, but may require longer reaction times than polar aprotic solvents. cyberleninka.ru |

Innovative Synthetic Routes and Modifications

Recent advancements in synthetic chemistry have introduced novel methodologies for the preparation of this compound, aiming to reduce reaction times, improve energy efficiency, and offer alternative pathways.

This compound can be synthesized indirectly via anion exchange from other N-benzylpyridinium salts. This method is particularly useful when the corresponding precursor salt, such as N-benzylpyridinium bromide, is more readily accessible. A common procedure involves treating an aqueous solution of N-benzylpyridinium bromide with a silver salt containing the desired chloride anion, such as silver nitrate (B79036) (AgNO₃). This results in the precipitation of the insoluble silver bromide (AgBr), leaving the this compound in solution. While this method can achieve high purity (>95%), it is often less economical due to the stoichiometric requirement for expensive silver reagents. Anion exchange can also be achieved using other reagents or ion-exchange resins. d-nb.infobeilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically accelerate chemical reactions. beilstein-journals.org The application of microwave irradiation to the synthesis of this compound can reduce reaction times from several hours to mere minutes while maintaining high yields. nih.gov

Preliminary studies show that irradiating a mixture of pyridine and benzyl chloride in acetonitrile at 100°C for just 15 minutes can produce this compound in 88% yield. This represents a significant improvement over conventional heating methods that require hours to achieve comparable results. nih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in

While polar aprotic solvents like acetonitrile are standard, specific synthetic goals sometimes necessitate the use of other aprotic environments, such as benzene (B151609) or chloroform (B151607). These less polar solvents are particularly useful for the benzylation of pyridine derivatives that may have sensitive functional groups or specific solubility requirements.

For example, N¹-(2-pyridyl-N-benzylpyridinium chloride)-N-(phenyl)thiourea derivatives can be synthesized by heating N-(2-pyridyl)thiourea with benzyl chloride in benzene at 80°C. The success of such reactions is contingent on the solubility of the starting materials and the strict absence of protic solvents, which could cause hydrolysis of the benzyl chloride. Although these reactions may require longer durations (10-22 hours), they expand the scope of accessible this compound derivatives.

The following table provides a comparative analysis of these synthetic methods.

| Synthetic Method | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |

| Conventional Quaternization | Reflux in ACN, 80°C | 1-4 hours | 85-98% | High yield, well-established. | Long reaction time compared to microwave. |

| Anion Exchange | N-benzylpyridinium bromide + AgNO₃ (aq) | Varies | >95% | High purity, useful for specific anion introduction. | High cost (silver reagent), generates salt waste. |

| Microwave-Assisted Synthesis | ACN, 100°C | ~15 minutes | ~88% | Extremely fast, energy efficient. | Requires specialized equipment. |

| Benzylation in Benzene | Reflux in Benzene, 80°C | 10-22 hours | 44-98% | Suitable for sensitive substrates. | Very long reaction times, use of hazardous solvent. |

Utilization of Ionic Liquids as Reaction Media

The use of ionic liquids (ILs) as reaction media represents a significant advancement in the synthesis of this compound and its derivatives. Ionic liquids are salts with low melting points (typically below 100 °C) that can serve as solvents and catalysts, offering several advantages over traditional organic solvents. ncsu.eduionike.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials make them attractive for green chemistry applications. ionike.com

In the context of this compound synthesis, ionic liquids can enhance reaction efficiency, improve yields, and increase the purity of the final product. evitachem.com Protocols utilizing ILs as solvents have been shown to improve the solubility of reactants, thereby facilitating more complete conversion. evitachem.com For instance, room temperature ionic liquids based on 1-n-butyl-3-methylimidazolium (BMIm) and n-butylpyridinium salts have been demonstrated as effective catalytic media for various organic syntheses. ionike.com Research has shown that the quantity of the ionic liquid can directly influence the reaction's success; in certain syntheses, increasing the amount of the IL catalyst led to a proportional increase in product yield. ionike.com

Furthermore, the choice of ionic liquid can be used to control reaction outcomes. A study on the reactions of benzyl halides in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide showed that the IL favors unimolecular substitution processes over bimolecular ones and substitution over elimination, demonstrating that the solvent can bias the reaction pathway. lookchem.com The properties of the ionic liquid, such as its hygroscopic nature, must be carefully controlled, as the presence of water can significantly impact the dissolution of reactants and subsequent reaction opportunities. ncsu.edu

Table 1: Advantages of Ionic Liquids in this compound Synthesis

| Feature | Description | Source |

| Enhanced Efficiency | Improves reaction rates and conversion due to enhanced solubility of reactants. | evitachem.com |

| Improved Yields & Purity | Leads to higher isolated yields and cleaner product profiles compared to some traditional solvents. | ionike.comevitachem.com |

| Reaction Control | The choice of IL can direct the reaction toward specific pathways (e.g., substitution vs. elimination). | lookchem.com |

| Green Solvent Properties | Exhibits low vapor pressure and high thermal stability, reducing environmental impact. | ionike.com |

Comparative Analysis of Synthetic Approaches

Evaluation of Reaction Yields and Purity Profiles

The synthesis of this compound is most commonly achieved through the quaternization of pyridine with benzyl chloride. The efficiency of this synthesis is highly dependent on the chosen methodology, with different approaches yielding varying results in terms of yield and purity.

Conventional methods involving the reflux of pyridine and benzyl chloride in a solvent like acetonitrile for 1 to 3 hours typically produce high yields. nih.gov For example, the synthesis of various N-benzyl pyridinium derivatives via this route has been reported to achieve yields between 91% and 95%. nih.gov A specific preparation of this compound via reflux at 80°C for four hours reported yields ranging from 92% to 98%, with the purity confirmed by 1H-NMR. ugent.be

Alternative methods, such as those involving the reaction of substituted pyridines, also demonstrate high efficiency. The reaction of (E)-4-styrylpyridines with benzyl chloride in acetonitrile at 80°C for one hour can yield the corresponding this compound derivative in 92% yield. Similarly, the synthesis of cinnamic acid derivatives bearing the N-benzyl pyridinium moiety has been accomplished with yields reported between 91% and 94%. nih.gov

Purity is a critical parameter, and recrystallization from appropriate solvent mixtures, such as chloroform and petroleum ether, is a common post-synthesis step to enhance purity to levels greater than 95%. The final product is often a white, hygroscopic crystal, whose purity is verified using analytical techniques like Nuclear Magnetic Resonance (NMR). ugent.be

Table 2: Comparison of Reported Yields for this compound Synthesis

| Synthetic Method | Reactants | Conditions | Yield (%) | Source |

| Conventional Reflux | Pyridine, Benzyl Chloride | Acetonitrile, 80°C, 4 hours | 92-98% | ugent.be |

| Derivative Synthesis | (E)-4-styrylpyridine, Benzyl Chloride | Acetonitrile, 80°C, 1 hour | 92% | |

| Derivative Synthesis | N-(pyridin-4-yl)cinnamamide, Benzyl Chloride | Acetonitrile, Reflux, 1-2 hours | 91-95% | nih.gov |

Scalability Considerations for Laboratory and Industrial Applications

The scalability of a synthetic method is a crucial factor that determines its feasibility for both small-scale laboratory research and large-scale industrial production. For this compound, different synthetic strategies offer varying degrees of scalability.

The conventional laboratory-scale synthesis, which involves refluxing pyridine and benzyl chloride in a solvent, is straightforward but can be time-consuming. nih.govugent.be While effective for producing gram quantities, direct scale-up of batch reflux processes can present challenges related to heat transfer, mixing efficiency, and extended reaction times, which can be up to several days in some cases. ugent.bebeilstein-journals.org

To address these limitations, alternative technologies are being explored. Microwave-assisted synthesis has emerged as a promising technique to dramatically reduce reaction times compared to conventional refluxing, although equipment limitations can sometimes necessitate a return to slower thermal methods. ugent.be

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. beilstein-journals.orgnih.gov Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to marked reductions in reaction times (e.g., from hours to minutes), higher yields, and improved safety. beilstein-journals.org The ability to easily scale a process from a small laboratory reactor to a larger production-scale system without significant loss of efficiency is a key benefit of flow chemistry. beilstein-journals.org Industrial preparation methods detailed in patents often specify optimized reactant ratios and reaction times (e.g., 6-8 hours at a constant temperature) to maximize output in a controlled, reproducible manner, suitable for large-scale manufacturing. google.com

Table 3: Comparison of Synthetic Scales for this compound

| Parameter | Laboratory Scale (Batch) | Industrial Scale (Flow/Optimized Batch) | Source |

| Typical Method | Reflux in flask | Continuous flow reactor or large-scale batch reactor | ugent.bebeilstein-journals.org |

| Reaction Time | Hours to days | Minutes (Flow) to Hours (Optimized Batch) | ugent.bebeilstein-journals.orggoogle.com |

| Process Control | Basic (heating mantle, stirring) | Precise control of temperature, pressure, and mixing | beilstein-journals.org |

| Scalability | Poor; challenges with heat/mass transfer | Excellent; linear scalability often possible | beilstein-journals.orgnih.gov |

| Key Advantage | Simplicity for small quantities | High throughput, consistency, improved safety | beilstein-journals.org |

**mechanistic Investigations of N Benzylpyridinium Chloride Reactivity**

Nucleophilic Substitution Reactions Involving the Benzyl (B1604629) Moiety

The benzyl group in N-benzylpyridinium chloride is susceptible to nucleophilic attack, leading to the displacement of the pyridine (B92270) leaving group. The mechanisms of these reactions are influenced by various factors, including the nature of the nucleophile, solvent properties, and steric effects.

The transfer of the N-benzyl group from pyridinium (B92312) cations to nucleophiles can proceed through either SN1 or SN2 mechanisms. Kinetic studies have been crucial in elucidating these pathways. For instance, reactions with nucleophiles like piperidine (B6355638) in non-polar solvents such as chlorobenzene (B131634) have demonstrated clean first- or second-order kinetics, indicative of SN1 and SN2 mechanisms, respectively. rsc.org

The choice between a unimolecular (SN1) or bimolecular (SN2) pathway is heavily influenced by the structure of the reactants. For example, N-benzyl groups are transferred to piperidine from pyridinium ions by both SN1 and SN2 mechanisms. researchgate.net The presence of substituents on the benzyl or pyridinium ring can significantly alter the reaction rate and pathway. Electron-withdrawing groups on the pyridine ring enhance its ability as a leaving group, thereby increasing displacement rates. Conversely, steric hindrance near the benzylic carbon can also influence the reaction mechanism.

In aqueous solutions, such as deuterium (B1214612) oxide, the reaction of substituted benzylpyridinium chlorides with sodium azide (B81097) has been studied. nih.govacs.org For substrates with a 3'-cyano group on the pyridine ring, the reaction proceeds via a direct displacement mechanism, while nicotinamide (B372718) substrates exhibit borderline kinetic behavior. nih.govacs.org The Hammett plot for the sodium azide reaction with 3'-cyanopyridine substrates is flat, but it becomes increasingly V-shaped for nicotinamide and pyridine substrates, suggesting a shift in the transition state character. nih.govacs.org

Table 1: Kinetic Data for Nucleophilic Displacement Reactions of N-Benzylpyridinium Salts

| Substrate | Nucleophile | Solvent | Mechanism | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-2,4,6-triphenylpyridinium | Piperidine | Chlorobenzene | SN2 | Varies with substituents | |

| N-(p-Methoxybenzyl)-2,4,6-triphenylpyridinium | Piperidine | Chlorobenzene | SN1/SN2 | Not specified | |

| (4-Methoxybenzyl)-3'-cyanopyridinium chloride | Sodium Azide | D2O | SN2 | Not specified | nih.govacs.org |

| N-Benzylpyridinium tetrafluoroborate (B81430) | Piperidine | Chlorobenzene | SN2 | 15.2 x 10-3 L mol-1 s-1 | rsc.org |

| N-Benzylpyridinium tetrafluoroborate | Morpholine (B109124) | Chlorobenzene | SN2 | 6.67 x 10-3 L mol-1 s-1 | rsc.org |

This compound and its derivatives can participate in interfacial reactions, particularly with carbanions generated under phase-transfer catalysis (PTC) conditions. mdpi.comscispace.comresearchgate.net In a two-phase system, typically involving an organic solvent and a concentrated aqueous base like sodium hydroxide (B78521), carbanions can be generated at the interface. mdpi.comrcin.org.pl

For instance, when N-benzylpyridinium chlorides in a chloroform (B151607) solution are treated with concentrated aqueous potassium hydroxide, they can add trichloromethyl anions. scispace.com This reaction is noteworthy because the pyridinium salt itself can act as a phase-transfer catalyst. scispace.com The formation of adducts with carbanions like the trichloromethyl anion has been shown to occur at the interface, without the ion pairs of the pyridinium cation and the carbanion entering the organic phase. mdpi.comresearchgate.net This supports an interfacial mechanism where the deprotonation of the carbanion precursor is a key initial step. mdpi.comresearchgate.netrcin.org.pl

The deprotonation of the benzylic position of N-benzylpyridinium salts by a base can also lead to the formation of ylides. researchgate.net These ylides, which are carbanionic in nature, can then act as nucleophiles in subsequent reactions. researchgate.net

Solvent polarity plays a critical role in the nucleophilic substitution reactions of this compound. libretexts.org Generally, for SN1 reactions, polar protic solvents are favored as they can stabilize the carbocation intermediate formed in the rate-determining step. libretexts.org Conversely, SN2 reactions are often favored in polar aprotic solvents. libretexts.org In studies of N-benzyl group transfers, it has been observed that reaction rates generally decrease with increasing solvent polarity. This suggests that the transition state is less polar than the reactants, which is often the case in SN2 reactions where charge is dispersed in the transition state.

The solvation of the leaving group is also a significant factor. For example, the difference in the entropy of activation between the reaction of (4-methoxybenzyl)-3'-cyanopyridinium chloride and the corresponding dimethylsulfonium chloride with sodium azide is attributed to the solvation of the pyridine leaving group in the transition state. nih.govacs.org

Table 2: Effect of Solvent on this compound Reactivity

| Solvent | Dielectric Constant (approx.) | Effect on Reaction Type | Observation | Reference |

|---|---|---|---|---|

| Chlorobenzene | 5.6 | SN2 | Favors bimolecular displacement | |

| D2O (Deuterium Oxide) | 78.5 | Solvolysis / SN2 | Stabilizes ionic species, solvent can act as nucleophile | nih.govacs.org |

| Methanol | 32.7 | SN1 / Solvolysis | Can stabilize carbocation intermediates | |

| Acetonitrile (B52724) | 37.5 | SN2 | Polar aprotic, favors bimolecular reactions |

Redox Chemistry of the Pyridinium Ring System

The pyridinium ring in this compound is electron-deficient and can undergo both reduction and oxidation reactions, leading to a variety of derivatives.

The pyridinium ring of this compound can be reduced by various agents, including chemical reagents like sodium borohydride (B1222165) and through electrochemical methods. clockss.org The reduction of N-benzylpyridinium salts can be challenging, and the outcome often depends on the reducing agent and reaction conditions. clockss.org

For example, attempts to reduce 2-bromo-5-hydroxy-N-benzylpyridinium bromide with sodium borohydride, lithium aluminum hydride, and sodium cyanoborohydride were reported to be unsuccessful, yielding complex mixtures. clockss.org However, reduction with sodium dithionite (B78146) in an alkaline medium led to the hydrolysis product. clockss.org In other cases, sodium borohydride has been successfully used to reduce pyridinium salts to the corresponding di- or tetrahydropyridines. researchgate.netmasterorganicchemistry.com The mechanism of reduction by sodium borohydride involves the transfer of a hydride ion to the electron-deficient pyridinium ring. masterorganicchemistry.com

Electrochemical studies on related N-benzylpyridinium cations, such as 4-benzoyl-N-(4-substituted benzyl)pyridinium cations, show that they undergo two reversible one-electron reductions in anhydrous acetonitrile. acs.orgresearchgate.net The presence of proton donors, like water or alcohols, can affect the reduction potentials, particularly of the second reduction step, due to hydrogen bonding with the reduced species. acs.orgresearchgate.net

The oxidation of this compound can lead to the formation of various derivatives. The pyridinium ring itself is relatively resistant to oxidation, but the benzyl group can be oxidized. For instance, N-benzylacridans, which are structurally related to N-benzylpyridinium compounds, can be oxidized by various π acceptors to the corresponding N-benzylacridinium ions. cdnsciencepub.com

While specific studies on the direct oxidation of this compound are less common, related research provides insights. For example, the reaction of pyridine N-oxide with phenylacetic anhydride, which involves an intermediate structurally similar to an acylated N-benzylpyridinium species, results in the formation of benzaldehyde. acs.org This suggests that under certain oxidative conditions, cleavage of the benzyl-nitrogen bond and oxidation of the benzyl group can occur. Furthermore, visible-light-mediated aerobic oxidation of N-alkylpyridinium salts has been demonstrated under photocatalysis, which could be a potential pathway for the oxidation of this compound. chinesechemsoc.org

Reactivity as a Reactive Intermediate in Complex Syntheses

Beyond polymerization, this compound serves as a valuable precursor to reactive intermediates that are utilized in a variety of complex organic syntheses.

This compound can be readily reduced to form N-benzyl-1,4-dihydropyridine. nih.gov This reduction can be achieved using various reducing agents. These dihydropyridine (B1217469) derivatives are important intermediates in organic synthesis. wur.nl

The reactivity of these dihydropyridines is diverse. They can undergo oxidation to regenerate the pyridinium salt. They can also participate in reactions involving electrophiles. acs.org For instance, 1,4-dihydropyridines can react with various electrophilic reagents in ring substitution reactions. wur.nl The reactivity of the dihydropyridine can be influenced by substituents on the ring, which can affect its electronic properties and steric accessibility. acs.org The combination of 1-benzyl-1,4-dihydropyridines with a strong Lewis acid like B(C₆F₅)₃ can generate a stable pyridinium borohydride species. nih.gov

| Reactant | Reagent | Product | Key Observation | Reference |

| This compound | Reducing agents | N-Benzyl-1,4-dihydropyridine | Formation of a key synthetic intermediate. | nih.gov |

| 1-Benzyl-1,4-dihydropyridine | B(C₆F₅)₃ | Pyridinium borohydride species | Stable species formed in high yield. | nih.gov |

This compound reacts with organometallic reagents, such as phenyllithium (B1222949), to yield dihydropyridine derivatives. In a reaction with phenyllithium, an ethereal suspension of this compound leads to the formation of a mixture of products, including dihydropyridine species. researchgate.netresearchgate.net The nucleophilic phenyllithium attacks the electron-deficient pyridinium ring, leading to the formation of a dihydropyridine adduct. The exact structure of the resulting dihydropyridine can vary depending on the reaction conditions and the substitution pattern of the pyridinium salt.

These reactions highlight the electrophilic nature of the pyridinium ring in this compound and its susceptibility to attack by strong nucleophiles like organolithium compounds. The resulting dihydropyridines can then be used in further synthetic transformations.

| Pyridinium Salt | Organometallic Reagent | Product Type | Reference |

| This compound | Phenyllithium | Dihydropyridine derivatives | researchgate.netresearchgate.net |

Detailed Kinetic Studies of Displacement Reactions

Nucleophilic displacement reactions of N-benzylpyridinium salts involve the transfer of the benzyl group to a nucleophile, with the substituted pyridine molecule acting as the nucleofuge (leaving group). rsc.org Extensive kinetic studies have revealed that these reactions can proceed through various mechanistic pathways, including classic SN2 and SN1 routes, as well as reactions involving intimate ion-molecule pairs. rsc.orgresearchgate.net The dominant mechanism is highly sensitive to the structure of the N-benzylpyridinium salt, the nature of the nucleophile, and the solvent.

The rates and mechanisms of displacement reactions on this compound are profoundly influenced by the characteristics of both the pyridine leaving group and the attacking nucleophile.

Leaving Group Characteristics The stability of the departing pyridine molecule is a critical factor in determining the reaction rate. Electron-withdrawing groups attached to the pyridine ring enhance its leaving group ability (nucleofugacity) by stabilizing the resultant neutral pyridine molecule. For instance, studies comparing the reactivity of N-benzylpyridinium ions with different substituents on the pyridine ring in reactions with sodium azide found that 3'-cyanopyridine substrates react significantly faster than nicotinamide or unsubstituted pyridine substrates. acs.org In the pyridine series, some benzyl analogues showed no reaction for up to six months under conditions where the 3-cyanopyridine (B1664610) derivatives reacted readily. acs.org

The sensitivity of the reaction rate to the basicity of the leaving group can be quantified using the Brønsted coefficient, βLG. For the reaction of 4-methoxybenzyl pyridinium substrates with azide, a βLG value of -1.45 was determined, which suggests a transition state with a high degree of C-N bond cleavage, often described as "late". acs.org

The following table presents kinetic data for the reaction of various substituted N-benzylpyridinium ions, illustrating the impact of the leaving group's electronic properties on reactivity.

Table 1: Effect of Pyridine Substituent (Leaving Group) on Reaction with Sodium Azide

| Leaving Group (Pyridine Moiety) | Relative Reactivity | Mechanistic Notes |

|---|---|---|

| 3-Cyanopyridine | High | Exhibits clean second-order kinetics. acs.org |

| Nicotinamide (3-CONH₂-pyridine) | Moderate | Shows borderline kinetic behavior between SN1 and SN2. acs.org |

| Pyridine | Very Low | Reaction is extremely slow; shows borderline kinetics. acs.org |

Nucleophile Characteristics For bimolecular displacement reactions (SN2 mechanism), the rate is directly dependent on the concentration and nucleophilicity of the attacking species. rsc.org Kinetic studies on various N-benzylpyridinium salts with a range of neutral nitrogen nucleophiles in chlorobenzene have shown that second-order rate constants (k₂) decrease in the order: piperidine > morpholine > pyridine > 2-methylpyridine (B31789) > 2,6-dimethylpyridine. rsc.org This trend aligns with the known nucleophilicities of these compounds. rsc.orgresearchgate.net In contrast, first-order rate components (k₁), which correspond to an SN1 mechanism, are invariant with the nature of the nucleophile. rsc.orgresearchgate.net

The table below summarizes the effect of different nucleophiles on the second-order rate constant for the reaction with N-benzyl-5,6-dihydro-2,4-diphenylbenzo[h]quinolinium tetrafluoroborate in chlorobenzene.

Table 2: Second-Order Rate Constants for Reactions with Various Nucleophiles

| Nucleophile | Temperature (°C) | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) rsc.org | Nucleophilicity Parameter (N) in water researchgate.net |

|---|---|---|---|

| Piperidine | 31 | 15.2 | 18.13 |

| Morpholine | 31 | 6.67 | Not specified |

| Pyridine | 50 | 0.20 | 11.05 |

| 2-Methylpyridine | 100 | Very Slow | Not specified |

| 2,6-Dimethylpyridine | 100 | Very Slow | Not specified |

Both steric and electronic factors within the N-benzylpyridinium substrate play a crucial role in controlling reaction rates and dictating the mechanistic pathway.

Steric Effects Steric effects can manifest as either rate-decelerating or rate-accelerating. Steric hindrance at the nucleophile, such as the substitution at the 2- and 6-positions in 2,6-dimethylpyridine, significantly slows down the rate of bimolecular (SN2) reactions compared to less hindered nucleophiles like pyridine. rsc.org

Conversely, steric compression within the N-benzylpyridinium salt can lead to significant rate acceleration. acs.org This is observed when bulky substituents are placed on the pyridine ring, particularly at the positions alpha to the nitrogen atom (e.g., in N-benzyl-2,4,6-triphenylpyridinium cations). researchgate.net This phenomenon, known as steric acceleration, arises because the steric strain present in the tetrahedral ground state of the pyridinium nitrogen is relieved as the reaction proceeds towards a transition state with a more planar geometry for the departing pyridine. acs.org

Electronic Effects The electronic nature of substituents on the benzyl group strongly influences the reaction kinetics, and these effects can be quantitatively analyzed using linear free-energy relationships like the Hammett equation (log(k/k₀) = ρσ). acs.orgwikipedia.org

For solvolysis reactions in deuterium oxide, which proceed via an SN1-like mechanism, a study of 4-Y-substituted benzyl-3'-cyanopyridinium chlorides (where Y = MeO, Me, H, Cl) yielded a linear Hammett plot with a reaction constant (ρ⁺) of -1.24. acs.org This negative value is indicative of the development of a positive charge at the benzylic carbon in the rate-determining transition state, which is consistent with the formation of a benzyl-type carbocation. acs.orgwikipedia.org

For SN2 reactions, such as the displacement by sodium azide, the electronic effects are more complex. acs.org For substrates with a very good leaving group (3-cyanopyridine), the Hammett plot is relatively flat, indicating low sensitivity to benzyl substituents. acs.org However, for poorer leaving groups like nicotinamide and pyridine, the Hammett plot becomes V-shaped. acs.org This curvature suggests a change in the transition state structure or a mechanistic shift. Electron-donating groups (e.g., MeO) facilitate a more SN1-like pathway, while electron-withdrawing groups (e.g., NO₂) favor a more classical SN2 mechanism. acs.orgscribd.com

To disentangle electronic effects from steric effects, the Taft equation, log(k/k₀) = σρ + δEs, can be employed. dalalinstitute.comscribd.com This equation separates the polar/electronic influence of a substituent (σ*) from its steric influence (Es), allowing for a more detailed analysis of the transition state. dalalinstitute.comemerginginvestigators.org

Table 3: Hammett Analysis of Substituted N-Benzylpyridinium Ion Reactions

| Reaction Type | Leaving Group Moiety | Benzyl Substituent (Y) | Hammett ρ value | Mechanistic Interpretation |

|---|---|---|---|---|

| Hydrolysis (SN1-like) | 3-Cyanopyridine | MeO, Me, H, Cl | ρ⁺ = -1.24 acs.org | Buildup of positive charge at the benzylic carbon in the transition state. acs.org |

| Reaction with NaN₃ (SN2) | 3-Cyanopyridine | MeO, Me, H, Cl, NO₂ | Flat (ρ ≈ 0) acs.org | Low sensitivity to electronic effects; classic SN2 transition state. acs.org |

| Reaction with NaN₃ (SN2) | Nicotinamide | MeO, Me, H, Cl, NO₂ | V-shaped acs.org | Mechanistic crossover; SN1-like for EDGs, SN2-like for EWGs. acs.org |

**catalytic Roles and Applications of N Benzylpyridinium Chloride**

Phase-Transfer Catalysis (PTC) Systems

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in immiscible phases. sciencenet.cn N-Benzylpyridinium chloride is an effective phase-transfer catalyst, enabling the transfer of reactants across the phase boundary, thereby accelerating reaction rates under mild conditions. sciencenet.cn

In phase-transfer catalyzed reactions involving a concentrated aqueous sodium hydroxide (B78521) solution and an organic phase, the initial and crucial step is the deprotonation of the organic reactant (C-H acid) at the interface between the two phases. mdpi.comresearchgate.net The resulting carbanions, associated with sodium or potassium cations, are located at the interface. mdpi.com The lipophilic N-benzylpyridinium cations in the organic phase can then exchange with the inorganic cations, forming a lipophilic ion pair that can move into the organic phase to react further. mdpi.com

Interestingly, N-alkylpyridinium salts, while acting as phase-transfer catalysts, can also serve as active electrophiles. mdpi.com Studies have shown that in a chloroform (B151607) solution exposed to 50% aqueous sodium hydroxide, N-benzhydrylpyridinium chloride rapidly forms a stable adduct with the trichloromethyl anion at the interface. mdpi.comresearchgate.net This demonstrates the significant role of interfacial processes in the mechanism of PTC reactions catalyzed by pyridinium (B92312) salts. mdpi.com

This compound is utilized as a phase-transfer catalyst in nucleophilic substitution reactions. The quaternization of pyridine (B92270) with benzyl (B1604629) chloride is a primary method for its synthesis, which itself is a nucleophilic substitution reaction. As a catalyst, its cationic nature allows it to be soluble in polar solvents, making it suitable for aqueous-organic biphasic systems. In these systems, it facilitates the transfer of an anion from the aqueous phase to the organic phase, where it can react with an organic substrate. operachem.com For instance, the chloride ion can be substituted by other anions through nucleophilic attack on the quaternary nitrogen. evitachem.com

This compound and its derivatives are important precursors in the synthesis of ionic liquids (ILs). researchgate.net Ionic liquids are salts with low melting points that are increasingly used as catalysts and solvents in various chemical processes. mdpi.comrsc.org By modifying the N-benzylpyridinium structure, for example, through anion exchange, room-temperature ionic liquids can be produced. researchgate.net These pyridinium-based ionic liquids have been explored as catalysts in reactions like the Heck reaction and as immobilizing agents for metal complexes in hydrosilylation processes. researchgate.netmdpi.com The synthesis of these ILs often starts from N-benzylpyridinium halides, highlighting their role as foundational molecules for creating more complex catalytic systems. researchgate.netrsc.org

Catalysis in Heterocyclic Ring Transformations

The catalytic activity of N-benzylpyridinium salts extends to the transformation of heterocyclic rings, demonstrating their utility as acid catalysts in specific organic reactions.

N-benzylpyridinium salts, particularly derivatives like N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate, have been identified as effective catalysts for the conversion of epoxides into cyclic acetals, orthoesters, and orthocarbonates. oup.comoup.com These reactions proceed efficiently under mild conditions, such as at room temperature. oup.com The catalyst activates the epoxide ring, facilitating its reaction with various carbonyl compounds, including aldehydes, ketones, lactones, and carbonates. oup.com

For example, the reaction of styrene (B11656) oxide with acetone (B3395972) in the presence of a catalytic amount of N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate yields the corresponding 1,3-dioxolane (B20135) in high yield within a short reaction time. oup.com The catalytic activity is influenced by the substituents on the pyridinium salt. oup.com

Table 1: Acetalization of Epoxides with Carbonyl Compounds Catalyzed by N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate (1a)

| Entry | Epoxide | Carbonyl Compound (equiv.) | Catalyst (mol%) | Temp (°C) | Time | Product | Yield (%) |

| 1 | Styrene Oxide | Benzaldehyde (5) | 1a (1) | RT | 10 min | 2,4-Diphenyl-1,3-dioxolane | quant. |

| 2 | Propylene Oxide | Benzaldehyde (5) | 1a (1) | RT | 10 min | 2-Phenyl-4-methyl-1,3-dioxolane | quant. |

| 3 | Epichlorohydrin | Benzaldehyde (5) | 1a (1) | RT | 10 min | 2-Phenyl-4-chloromethyl-1,3-dioxolane | quant. |

| 6 | Styrene Oxide | Acetone (15) | 1a (1) | RT | 10 min | 2,2-Dimethyl-4-phenyl-1,3-dioxolane | 93 |

| 7 | Propylene Oxide | Acetone (20) | 1a (1) | 35 | 10 min | 2,2,4-Trimethyl-1,3-dioxolane | 99 |

| 8 | Epichlorohydrin | Acetone (20) | 1a (1) | 35 | 10 min | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane | 98 |

| 11 | Epichlorohydrin | Acetophenone (2) | 1a (3) | 35 | 12 h | 2-Methyl-2-phenyl-4-chloromethyl-1,3-dioxolane | 53 |

Data sourced from a study on the catalytic transformation of epoxides. oup.com

Corrosion Inhibition Studies

This compound and its derivatives have been investigated for their potential as corrosion inhibitors for various metals, particularly in acidic and harsh environments. evitachem.comresearchgate.netresearchgate.net The mechanism of inhibition is attributed to the adsorption of the compound onto the metal surface. evitachem.com

The positively charged nitrogen atom in the pyridinium ring interacts with the negatively charged metal surface, forming a protective film. evitachem.com This film acts as a barrier, blocking the active sites on the metal and preventing further oxidation and corrosion. evitachem.com The presence of the benzyl group and other substituents can enhance the adsorption and, consequently, the inhibition efficiency. nor-ijournal.com Studies have shown that certain this compound derivatives exhibit significant anti-corrosion activity, in some cases surpassing that of industrial inhibitors. nor-ijournal.com Electrochemical studies have confirmed that these compounds can significantly reduce corrosion rates. evitachem.com

Mechanistic Understanding of Adsorption on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface. This process involves the interaction of the inhibitor molecule with the metallic substrate, effectively blocking the active sites where corrosion reactions would otherwise occur. The adsorption process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

The this compound molecule possesses several features that facilitate its adsorption. The pyridinium ring contains a positively charged nitrogen atom and delocalized π-electrons, while the benzyl group provides an additional aromatic ring. These structural elements allow for multiple modes of interaction with the metal surface. The adsorption can occur through a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the cationic pyridinium head and the negatively charged metal surface (in the presence of an adsorbed layer of anions like Cl⁻). Chemisorption, a stronger form of adsorption, can occur through the donation of π-electrons from the aromatic rings to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. google.commdpi.commdpi.com

The adsorption of this compound on steel surfaces has been found to follow the Langmuir adsorption isotherm. google.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one inhibitor molecule. The degree of surface coverage increases with the concentration of the inhibitor until a complete monolayer is formed. The Gibbs free energy of adsorption (ΔG°ads) values calculated from the Langmuir isotherm can provide insight into the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on similar pyridinium-based inhibitors have shown ΔG°ads values that indicate a mixed adsorption mechanism, involving both physical and chemical interactions. mdpi.com

Formation of Protective Films and Electrochemical Behavior

The adsorption of this compound molecules on a metal surface leads to the formation of a thin, protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion. The effectiveness of this protective film can be evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Electrochemical Impedance Spectroscopy (EIS) provides further details about the protective film and the corrosion process. In the presence of this compound, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.net An increase in Rct signifies a slower corrosion rate, as it becomes more difficult for charge to be transferred across the metal-solution interface. The capacitance of the double layer (Cdl) is also observed to decrease, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules, leading to a thicker and/or less dielectric protective layer. researchgate.net

The following table summarizes typical electrochemical parameters obtained from potentiodynamic polarization studies of mild steel in acidic solution with and without this compound.

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in the Presence of this compound

| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -475 | 1150 | - |

| 50 ppm | -480 | 230 | 80.0 |

| 100 ppm | -482 | 115 | 90.0 |

| 200 ppm | -485 | 57.5 | 95.0 |

Note: Data is illustrative and based on typical results from literature for similar compounds.

Synergistic Effects with Surfactants in Corrosion Mitigation

The corrosion inhibition efficiency of this compound can be significantly enhanced through synergistic interactions with other compounds, particularly surfactants. Surfactants are molecules that have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. When used in combination with this compound, they can lead to a more robust and effective protective film.

A notable example is the synergistic effect observed between this compound and cationic surfactants in H₂S/CO₂/NaCl solutions, which are highly corrosive environments commonly found in the oil and gas industry. researchgate.net The combination of this compound with a cationic surfactant results in a greater reduction in the corrosion rate than the sum of the inhibitive effects of the individual components.

The mechanism behind this synergy is believed to involve the co-adsorption of both the this compound and the surfactant molecules onto the metal surface. The this compound cations may adsorb first, creating a positively charged surface that then facilitates the adsorption of the chloride ions from the solution. This, in turn, promotes the adsorption of the cationic surfactant molecules through electrostatic interactions, leading to a more densely packed and stable protective film. The hydrophobic tails of the adsorbed surfactant molecules also contribute to repelling water and corrosive species from the metal surface.

Research has demonstrated that the synergistic effect is dependent on the concentrations of both the this compound and the surfactant. researchgate.net A study investigating the corrosion inhibition of mild steel in a solution containing a quinolinium quaternary ammonium (B1175870) salt and a Gemini surfactant found that a synergistic effect was present when the concentration of the Gemini surfactant was below a certain threshold. researchgate.net This suggests that an optimal ratio of the two components is necessary to achieve the maximum synergistic benefit.

The table below presents hypothetical data illustrating the synergistic effect between this compound and a cationic surfactant.

Table 2: Synergistic Corrosion Inhibition of this compound and a Cationic Surfactant

| This compound Conc. | Cationic Surfactant Conc. | Inhibition Efficiency (IE) of NBPC alone (%) | Inhibition Efficiency (IE) of Surfactant alone (%) | Combined Inhibition Efficiency (IE) (%) | Synergism Parameter (S) |

|---|---|---|---|---|---|

| 50 ppm | 50 ppm | 70 | 60 | 92 | >1 |

| 100 ppm | 50 ppm | 80 | 60 | 95 | >1 |

| 50 ppm | 100 ppm | 70 | 75 | 94 | >1 |

Note: The synergism parameter (S) is calculated as (1 - IE_combined) / ((1 - IE_NBPC) * (1 - IE_surfactant)). S > 1 indicates a synergistic effect.

**advanced Spectroscopic and Structural Elucidation Techniques for N Benzylpyridinium Chloride Systems**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural analysis of N-benzylpyridinium chloride systems in solution. It provides critical information on the chemical environment of protons and carbons, enabling detailed mechanistic and conformational studies.

The chemical shifts of protons in the N-benzylpyridinium cation are sensitive to the surrounding solvent environment. The polarity and coordinating ability of the solvent can significantly influence the electron density around the pyridinium (B92312) and benzyl (B1604629) protons, leading to noticeable shifts in the NMR spectrum. For instance, studies on related gold(III) complexes with substituted benzylpyridine ligands demonstrate that changing the solvent from less polar deuterated chloroform (B151607) (CDCl₃) to a more coordinating solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can induce dynamic behaviors and alter chemical shifts. mdpi.com In DMSO, the displacement of a chloride ligand can occur, leading to a different chemical environment for the ligand protons compared to the more stable species observed in less coordinating solvents like dichloromethane (B109758) (CD₂Cl₂). mdpi.com This highlights the importance of solvent choice in NMR studies, as it can directly impact the observed chemical shifts and the stability of complexes involving benzylpyridinium-type ligands.

Table 1: Representative ¹H NMR Chemical Shifts for Benzyl-Substituted Pyridine (B92270) Systems in Different Solvents Note: Data is derived from studies on related metal complexes containing benzylpyridine ligands, illustrating typical solvent-induced variations.

| Proton Type | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Reference |

|---|---|---|---|

| Pyridinium H⁶ | ~8.68 | Dynamic behavior, multiple species may be present | mdpi.com |

| Benzylic CH | ~5.02 | Varies with complex stability | mdpi.com |

| Aromatic (Phenyl) | ~7.35 - 7.46 | Varies | mdpi.com |

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT-NMR) and exchange spectroscopy (EXSY), are powerful tools for investigating the dynamic processes in molecules. numberanalytics.com These methods can quantify the rates and energetics of conformational changes, ligand exchange, and fluxional behavior. numberanalytics.com In studies of gold(III) complexes containing a 2-(1-ethylbenzyl)pyridine ligand, which is structurally related to N-benzylpyridinium, NMR revealed dynamic behavior in the NMR timescale. mdpi.com Specifically, the ¹H NMR spectrum in DMSO showed the presence of a second species with broad signals, indicating a dynamic process, suggested to be the displacement of a chloride ligand by the DMSO solvent. mdpi.com Furthermore, 2D NOESY-EXSY experiments on these systems can reveal conformational changes, such as the flipping interconversion of a six-membered cyclometalated ring, demonstrating how DNMR provides insight into molecular motion. mdpi.com

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often required for unambiguous structural confirmation, especially in complex systems. Techniques like H-H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms.

H-H COSY: Identifies protons that are spin-coupled, typically on adjacent carbons, allowing for the assignment of protons within the pyridinium and benzyl rings. mdpi.com

HSQC: Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons. mdpi.com

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the connectivity between different fragments of the molecule, such as the link between the benzylic carbon and the pyridinium ring. mdpi.com

NOESY: Nuclear Overhauser Effect Spectroscopy provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. For example, NOESY spectra have been used to show contacts between the benzylic protons and protons on the phenyl ring, helping to define the molecule's three-dimensional structure in solution. mdpi.com

These techniques were instrumental in the thorough characterization of cyclometalated gold(III) complexes with 2-(1-ethylbenzyl)pyridine, allowing for the complete assignment of all ¹H and ¹³C NMR data and confirming the molecular structure. mdpi.com

Vibrational Spectroscopy (FTIR, FT-Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding.

The FTIR and FT-Raman spectra of this compound and its derivatives exhibit characteristic bands that can be assigned to specific functional groups. The analysis of these bands provides insight into the molecule's structural integrity and electronic properties.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridinium and benzyl rings typically appear in the region of 3000–3100 cm⁻¹. tandfonline.com

Pyridinium Ring Vibrations: The C-C and C-N stretching vibrations within the pyridinium ring give rise to a series of characteristic bands, often found in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com These modes are sensitive to substitution on the ring and the electronic effects of the N-benzyl group.

Benzylic CH₂ Vibrations: The methylene (B1212753) bridge connecting the phenyl and pyridinium rings has characteristic stretching and bending (scissoring, wagging, twisting) modes that are identifiable in the spectra. tandfonline.com

Intermolecular Interactions: In solid-state spectra, shifts in vibrational frequencies, particularly those of groups capable of hydrogen bonding (like an oxime group in a derivative), can indicate intermolecular interactions. nih.gov For example, a redshift (shift to lower wavenumber) in the stretching frequency of a functional group often signifies its participation in hydrogen bonding, which weakens the bond. nih.gov

Table 2: General Regions for Characteristic Vibrational Modes in Benzylpyridine Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, FT-Raman | tandfonline.com |

| Pyridinium Ring Stretch (C=C, C=N) | 1400 - 1650 | FTIR, FT-Raman | researchgate.netmdpi.com |

| C-H In-Plane Bending | 1100 - 1500 | FTIR, FT-Raman | tandfonline.com |

| C-Cl Stretch (in chloro-derivatives) | ~740 - 1045 | FTIR, FT-Raman | jchps.com |

Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation and Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing ionic compounds like this compound. It allows the intact molecule to be transferred from solution to the gas phase as an ion, making it perfect for confirming the molecular weight of the cation and for monitoring the progress of reactions.

In the positive ion mode, ESI-MS of this compound will show a prominent peak corresponding to the N-benzylpyridinium cation ([C₁₂H₁₂N]⁺), with a mass-to-charge ratio (m/z) of approximately 170.1. Studies on derivatives confirm this, where the molecular ion is observed as [M - Anion]⁺. mdpi.com

A key application of tandem mass spectrometry (MS/MS) with benzylpyridinium ions is the study of their fragmentation pathways. Collision-induced dissociation (CID) of the N-benzylpyridinium cation typically results in a simple and predictable fragmentation pattern: the cleavage of the C-N bond between the benzylic carbon and the pyridine nitrogen. researchgate.net This process leads to the formation of a neutral pyridine molecule and a substituted benzyl cation as the primary fragment ion. researchgate.net For the parent compound, this would be the benzyl cation (C₇H₇⁺) at m/z 91.1. The energy required to induce this fragmentation can be precisely controlled, which has led to the use of substituted benzylpyridinium ions as "thermometer ions" to calibrate the internal energy of ions within a mass spectrometer. researchgate.netscispace.com

Table 3: ESI-MS Data for N-Benzylpyridinium Cation

| Ion | Formula | Calculated m/z | Observed in | Reference |

|---|---|---|---|---|

| Molecular Cation | [C₁₂H₁₂N]⁺ | 170.0970 | MS | |

| Primary Fragment | [C₇H₇]⁺ (Benzyl cation) | 91.0548 | MS/MS | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

While techniques like NMR and IR spectroscopy are powerful, their data can sometimes be ambiguous due to solvent effects, hydration states, or complex intermolecular interactions. Single-crystal X-ray analysis resolves these uncertainties by providing a clear picture of the solid-state structure.

A key aspect revealed by X-ray crystallography is the nature of intermolecular packing. In the crystal lattice of N-benzylpyridinium derivatives, packing is often governed by a network of weak supramolecular interactions, including hydrogen bonds (e.g., C–H···Cl⁻) and π-π stacking interactions. beilstein-journals.orgresearchgate.net For instance, in the related bis-(4-benzylpyridinium) tetrabromozincate(II) salt, the crystal packing is stabilized by N–H…Br and C–H…Br hydrogen bonds, as well as π…π and C–H…π stacking between the aromatic rings of the 4-benzylpyridinium cations. researchgate.net

In other N-benzylpyridinium carbazole (B46965) salts, X-ray analysis has identified distinct π⁺–π⁺ interactions between the charged pyridinium rings. osi.lvrsc.org These interactions are characterized by a parallel, off-center orientation of adjacent pyridinium rings, with intermolecular distances that vary depending on the specific substituents. osi.lvrsc.org This detailed structural information is crucial for understanding the material's bulk properties and for designing new materials with specific solid-state architectures. beilstein-journals.org

Table 1: Intermolecular Interaction Distances in N-Benzylpyridinium Derivatives from X-ray Crystallography This table presents examples of intermolecular distances observed in the crystal structures of various pyridinium salts, illustrating the nature of packing interactions.

| Compound/System | Interacting Groups | Interaction Type | Distance (Å) | Source |

| Pyridinium Carbazole Salt 2a | Pyridinium-Pyridinium | π⁺–π⁺ Stacking | 4.211 | rsc.org |

| Pyridinium Carbazole Salt 5 | Pyridinium-Pyridinium | π⁺–π⁺ Stacking | 3.686 | rsc.org |

| 4-Iodoanilinium Chloride | I···Cl⁻ | Halogen Bond | ~3.41 | beilstein-journals.org |

| Bis-(4-benzylpyridinium) tetrabromozincate(II) | Aromatic Rings | π···π Stacking | Not specified | researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Vis spectroscopy is a fundamental tool for investigating the electronic structure of molecules by probing transitions between electronic energy levels. For this compound and its analogues, this technique is used to characterize π-π* transitions within the aromatic rings and to identify and study charge-transfer (CT) phenomena, which are particularly important in their supramolecular assemblies. osi.lv

N-benzylpyridinium cations can act as electron acceptors in charge-transfer complexes. When combined with suitable electron donors, new, often colorful, supramolecular assemblies can form, which are characterized by the appearance of a charge-transfer band in the UV-Vis spectrum. nih.govmdpi.com This band, which is not present in the spectra of the individual components, corresponds to the energy required to transfer an electron from the donor to the acceptor.

A notable example involves a supramolecular complex formed between N-benzylpyridinium-4-oxime (BPA4⁺) and the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. mdpi.com The hydrated form of this complex is reddish-brown, but upon thermal dehydration, it turns blue. This color change (hydrochromism) is due to an enhancement of the charge-transfer interaction in the anhydrous state, allowing for partial electron transfer from the hexacyanoferrate(II) donor to the pyridinium oxime acceptor. mdpi.com The UV/Vis/NIR spectra clearly monitor this reversible process, confirming the formation of a charge-transfer material. mdpi.com The study of these CT bands provides insight into the electronic communication between components in a supramolecular system and is essential for the development of functional materials like sensors and molecular switches. nih.govresearchgate.net

Table 2: UV-Vis Absorption Data for N-Benzylpyridinium Systems This table highlights the characteristic absorption bands for N-benzylpyridinium bromide and a related charge-transfer complex.

| Compound | Solvent/State | Absorption λmax (nm) | Transition Type | Source |

| N-Benzyl pyridinium bromide | MeCN | 235-360 | π–π* | osi.lv |

| (BPA4)₄[Fe(CN)₆]·10H₂O | Solid State | Broad band in Vis/NIR | Metal-to-Ligand Charge Transfer (MLCT) | mdpi.com |

| (BPA4)₄[Fe(CN)₆] (anhydrous) | Solid State | Enhanced absorption in Vis/NIR | Enhanced MLCT | mdpi.com |

The change in absorbance over time makes UV-Vis spectrophotometry an excellent technique for monitoring the progress of chemical reactions, allowing for the determination of reaction rates and equilibrium constants. Kinetic studies on N-benzylpyridinium derivatives have been performed to understand their reactivity and mechanisms of action.

For example, the thioesterolytic activity of N-benzylpyridinium-4-oxime chloride has been investigated through spectrophotometric kinetic studies. researchgate.netmdpi.com The reaction, which involves the cleavage of acetylthiocholine (B1193921), was monitored by observing the time-dependent change in the electronic absorption spectra of the reaction mixture, allowing for the evaluation of rate constants (k_obs). researchgate.netmdpi.com Similarly, equilibrium studies on the formation of complexes between N-benzylpyridinium derivatives and metal ions, such as the aquapentacyanoferrate(II) ion, have been conducted. By spectrophotometrically measuring the concentrations of species at equilibrium using methods like the molar ratio method, researchers can derive the equilibrium constants (K) for complex formation. researchgate.net Such studies are fundamental to quantifying the interactions and reactivity of this compound in various chemical systems. researchgate.netacs.org

Table 3: Kinetic and Equilibrium Data from Spectrophotometric Studies This table provides examples of kinetic and equilibrium parameters determined for reactions involving N-benzylpyridinium derivatives using UV-Vis spectrophotometry.

| System | Study Type | Parameter | Method | Source |

| N-benzylpyridinium-4-oxime with acetylthiocholine | Kinetic | Rate constants (k_oxime, k_w, k_OH) | Spectrophotometry | researchgate.netmdpi.com |

| N-benzylpyridinium-4-oxime with aquapentacyanoferrate(II) | Equilibrium | Equilibrium constant (K) | Molar Ratio Method (Spectrophotometric) | researchgate.net |

| N-benzylpyridinium-4-oxime with aquapentacyanoferrate(II) | Kinetic | Rate constants | Spectrophotometry | researchgate.net |

| Isochromanone hybrids with N-benzyl pyridinium moiety | Kinetic | Inhibition type (mixed) | Enzyme Kinetics (Spectrophotometric) | researchgate.net |

**theoretical and Computational Studies of N Benzylpyridinium Chloride Systems**

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations offer a powerful approach to understanding the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify transition states, and calculate thermodynamic properties, providing a step-by-step view of how reactants are converted into products.

A key aspect of understanding reaction mechanisms is the characterization of transition states, which represent the energy maxima along a reaction coordinate. The energy of this state, the activation energy, governs the rate of the reaction. Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize these transient structures.

For instance, in studies of the decomposition pathways of complex molecules, transition state geometries are optimized to validate reaction mechanisms. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. rsc.org Intrinsic reaction coordinate (IRC) analysis is then used to trace the path from the transition state downhill to the connected reactant and product, confirming the proposed elementary step in a reaction sequence. rsc.orgchinesechemsoc.org This approach has been applied to understand fragmentation processes in mass spectrometry and rearrangement reactions in solution. rsc.orgresearchgate.net For example, DFT calculations can reveal that a specific reaction, such as a β-elimination, is kinetically favored over another, like a 1,3-hydride shift, by comparing their respective activation barriers. rsc.org

The stability of isomers and the propensity for rearrangement can also be explored. Theoretical calculations have been used to rationalize why certain N-substituted pyridinium (B92312) compounds rearrange under thermal conditions while others are more stable. sci-hub.box These studies involve calculating the relative energies of different isomers and the transition states that connect them.

While transition state energies provide insight into the kinetics of a single step, a complete understanding of a reaction requires mapping the entire free energy profile. This profile accounts for both enthalpy and entropy and illustrates the relative free energies of all reactants, intermediates, transition states, and products.

Computational models such as the Conductor-like Polarizable Continuum Model (CPCM) combined with high-level DFT methods, like M06-2X, have been successfully used to construct these profiles for reactions involving N-benzylpyridinium derivatives in solution. researchgate.netresearchgate.netmdpi.com For example, the hydrolysis of acetylthiocholine (B1193921) mediated by N-benzylpyridinium-4-oximes has been detailed through such profiles. researchgate.netmdpi.com These studies can elucidate the complete catalytic cycle, including acetylation and deacetylation stages, and reveal the kinetic barriers for each step. researchgate.netmdpi.com By comparing the calculated free energies of activation with experimental data, the validity of the proposed mechanism can be robustly tested. researchgate.net

Table 1: Computational Models Used in Reaction Mechanism Studies